Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate
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Overview
Description
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a furan ring fused to a benzene ring, an amino group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the amino and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Benzofuran derivatives, including this compound, have shown potential as therapeutic agents for treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-furancarboxylate: A simpler furan derivative with similar reactivity but lacking the benzene ring and amino group.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Another furan derivative with an amino group and carboxylate ester, but with different substituents and reactivity.
Uniqueness
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate is unique due to its specific combination of functional groups and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure characterized by a fused furan and benzene ring, an amino group, and a carboxylate ester group. The molecular formula is C10H11NO3 with a molecular weight of 193.20 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran core can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate enzyme activity and receptor binding, suggesting potential therapeutic applications in areas such as anti-inflammatory and anticancer research .
Synthesis and Structural Features
The synthesis of this compound typically involves multiple synthetic steps. Modern synthetic methods often employ continuous flow reactors and green chemistry principles to enhance efficiency and minimize environmental impact .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate | C10H11NO3 | Different position of carboxylate group |
Methyl 2-amino-1-benzofuran-5-carboxylate | C10H11NO3 | Variation in amino group position |
Methyl 4-amino-1-benzofuran-6-carboxylate | C10H11NO3 | Different substitution pattern |
The specific stereochemistry and arrangement of functional groups in this compound may influence its biological activity differently compared to these analogs .
Case Studies
- In Vitro Studies : A study exploring the cytotoxic effects of related benzofuran derivatives found that certain modifications could enhance or diminish biological activity. These findings underscore the importance of structural variations in determining therapeutic potential .
- Mechanistic Insights : Investigations into the interaction mechanisms of similar compounds have revealed that binding affinities to specific proteins can significantly influence their anticancer properties. For instance, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in modulating cell cycle progression and apoptosis .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3/t8-/m0/s1 |
InChI Key |
AIFFLXZRXCBASW-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@H](CO2)N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
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